molecular formula C9H5N3O B3046576 4-Hydroxyquinazoline-5-carbonitrile CAS No. 1260658-66-9

4-Hydroxyquinazoline-5-carbonitrile

Cat. No.: B3046576
CAS No.: 1260658-66-9
M. Wt: 171.16
InChI Key: MPVAOMGGGOLKDL-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C9H5N3O It is a derivative of quinazoline, featuring a hydroxyl group at the 4-position and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinazoline-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with formamide under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 4-position . Another approach involves the use of 2-cyanobenzaldehyde and urea in the presence of a base, followed by cyclization and subsequent oxidation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinazoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinazolinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ethers or esters

Scientific Research Applications

4-Hydroxyquinazoline-5-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyquinazoline-5-carbonitrile is unique due to the presence of both hydroxyl and cyano groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

4-oxo-3H-quinazoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)9(13)12-5-11-7/h1-3,5H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVAOMGGGOLKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CNC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697392
Record name 4-Oxo-1,4-dihydroquinazoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260658-66-9
Record name 4-Oxo-1,4-dihydroquinazoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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